molecular formula C8H5ClN4O B3029908 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 832739-77-2

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B3029908
CAS No.: 832739-77-2
M. Wt: 208.60
InChI Key: BARXACSRILQKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a chloromethyl substituent at position 7, a ketone group at position 5, and a nitrile group at position 2. This compound is synthesized via the reaction of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) . X-ray diffraction analysis reveals a planar molecular geometry, with weak intermolecular C–H⋯N hydrogen bonds contributing to crystal packing . Its structural features make it a versatile intermediate in medicinal chemistry, particularly in anti-tumor drug design due to the pyrazolo[1,5-a]pyrimidine scaffold’s pharmacological relevance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(chloromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)12-8-5(3-10)4-11-13(6)8/h1,4H,2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARXACSRILQKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)NC1=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145426
Record name 7-(Chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-77-2
Record name 7-(Chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Chloromethyl)-4,5-dihydro-5-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by chloromethylation and subsequent nitrile formation . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography . The industrial methods focus on maximizing yield, minimizing waste, and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as catalysts like Lewis acids for cyclization and condensation reactions. Typical reaction conditions involve moderate to high temperatures, inert atmospheres, and specific solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit diverse biological activities and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8_8H5_5ClN4_4O
  • Molecular Weight : 208.610 g/mol
  • CAS Number : 832739-77-2

The compound features a chloromethyl group and a carbonitrile group, contributing to its reactivity and biological activity. Its structure allows it to interact with various biological targets, particularly enzymes involved in cell cycle regulation.

Key Mechanisms:

  • Binding Interaction : The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83.
  • Cytotoxicity : It induces significant cytotoxic effects in various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma) .

Cancer Research

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown promise in cancer research due to its potent inhibitory effects on CDK2. This inhibition leads to:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
  • Tumor Growth Inhibition : In animal models, it has been demonstrated that low to moderate doses effectively inhibit tumor growth without significant toxicity .

Drug Development

The compound's unique structure makes it a valuable scaffold for the development of new anticancer drugs. Its ability to modulate CDK2 activity positions it as a candidate for further optimization and testing in clinical settings.

Study 1: In Vitro Analysis

In vitro studies have demonstrated that treatment with this compound leads to:

  • A dose-dependent decrease in cell viability across multiple cancer cell lines.
  • Induction of apoptosis as evidenced by increased levels of cleaved caspase-3 .

Study 2: In Vivo Efficacy

In vivo experiments using xenograft models have shown that administering this compound results in:

  • Reduced tumor size compared to control groups.
  • Minimal side effects observed at therapeutic doses, indicating a favorable safety profile .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Cancer TreatmentInhibits CDK2 leading to cytotoxicity in cancer cells
Drug DevelopmentScaffold for novel anticancer agents
Biochemical ResearchStudies on enzyme inhibition and cellular effects

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and apoptotic effects in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Features
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-ClCH₂, 5=O, 3-CN Planar structure; weak hydrogen bonding; anti-tumor potential
7-(2-[¹⁸F]Fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-NHCH₂CH₂¹⁸F, 5-CH₃, 3-CN Radiolabeled for PET imaging; slow tissue clearance
5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrile Thieno ring fusion, 5=O, 3-CN Enhanced π-conjugation; potential GABA receptor modulation
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-CF₃, 3-CN Improved metabolic stability; SNAr reactivity at C-5
6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-CH(CH₃)₂, 5-Ph, 7=O, 3-CN Bulky isopropyl group; altered solubility and binding affinity

Key Observations:

  • Substituent Effects: Chloromethyl (ClCH₂): Enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization . Trifluoromethyl (CF₃): Increases lipophilicity and metabolic stability compared to ClCH₂ .

Antimicrobial Activity:

  • 7-(Hexahydro-1,3-dioxo-isoindol-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Demonstrates potent antifungal activity against Candida albicans and Aspergillus niger .
  • Target Compound: No direct antimicrobial data reported, but its chloro-methyl group may confer reactivity for antibacterial derivatization.

Anti-Tumor Potential:

  • 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile : Structural analogs are explored as kinase inhibitors due to planar geometry and hydrogen-bonding capacity .
  • 7-(Trifluoromethyl) Derivatives : Show enhanced binding to ATP pockets in kinases compared to chloromethyl analogs .

Physicochemical Properties

Table 3: Property Comparison

Property Target Compound 7-CF₃ Analog Thieno-Fused Analog
Molecular Weight 227.05 g/mol 252.1 g/mol 218.2 g/mol
LogP (Predicted) 1.8 2.5 1.2
Hydrogen Bond Acceptors 4 4 5
Melting Point Not reported 160–165°C >300°C

Biological Activity

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological properties. The synthesis typically involves the reaction of chloromethyl derivatives with appropriate carbonitriles under controlled conditions to yield the target compound. The specific synthetic routes can vary based on the desired substituents and functional groups.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers. One study reported an IC50 of 5.472 µM against H460 cancer cell lines for a structurally similar compound, suggesting that modifications in the pyrazolo-pyrimidine structure can enhance antitumor efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrazolo-pyrimidine derivatives have also been investigated. Compounds with similar structures have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain thienopyrimidine derivatives showed significant in vitro activity against strains such as Escherichia coli and Staphylococcus aureus, indicating that modifications in the heterocyclic framework can lead to enhanced antimicrobial effects .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship (SAR). Studies suggest that the presence of specific functional groups and the overall rigidity of the molecular structure contribute significantly to its biological potency. For instance, compounds with additional heteroatoms or rigid structures tend to exhibit improved activity against cancer cell lines .

Study 1: Antitumor Efficacy

In a comparative study involving various pyrimidine derivatives, one compound exhibited a high level of FGFR1 inhibition at low concentrations (IC50 values ranging from 4.260 to 5.837 µM across different cancer cell lines). This highlights the potential of modifying the pyrazolo-pyrimidine scaffold to develop more potent anticancer agents .

Study 2: Antimicrobial Evaluation

Another investigation assessed a series of thienopyrimidine compounds for their antibacterial properties. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 25 µg/mL against S. aureus, showcasing their potential as novel antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 7-(chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile?

Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A key route involves reacting 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) under reflux, followed by crystallization from ethyl acetate . Another method substitutes 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with aromatic amines (e.g., 2-chloroaniline) in 2-propanol at 60°C, yielding derivatives in ~84% purity after recrystallization .

Key Data:

  • Yield: 62–84% (depending on substituents and conditions)
  • Melting Point: 178–179°C (for 2-chloroaniline derivative)
  • Characterization: Confirmed via ¹H/¹³C NMR, IR, and X-ray crystallography .

Q. How is structural characterization of this compound and its derivatives performed?

Methodological Answer: Structural elucidation relies on:

  • X-ray crystallography: Resolves planar molecular geometry and intermolecular C–H⋯N hydrogen bonding .
  • NMR spectroscopy: ¹H NMR identifies aromatic protons (δ 7.36–8.38 ppm for aryl groups) and methylene protons (δ 4.66 ppm for -CH₂Cl). ¹³C NMR confirms nitrile (δ ~114 ppm) and carbonyl (δ ~162 ppm) groups .
  • Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 227.05 for C₈H₄Cl₂N₄) align with theoretical values .

Example NMR Data:

  • 7-(2-Chlorophenylamino) derivative: ¹H NMR (CDCl₃, 500 MHz): δ 8.38 (s, -NHAr), 7.64–7.36 (m, Ar-H), 4.66 (s, -OCH₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

Methodological Answer: Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (DMF, pyridine) enhance nucleophilic substitution efficiency .
  • Temperature control: Reflux (100°C) improves reaction rates, while lower temps (80°C) favor regioselectivity (e.g., O- vs. N-alkylation) .
  • Catalysts: Kryptofix 2.2.2 boosts ¹⁸F-radiolabeling efficiency (25% radiochemical yield) .

Case Study:

  • Alkylation of 3-carboxamide derivatives: At 80°C, O-methylation dominates (yield: 70%), while reflux yields N-methyl isomers (single product) .

Q. How can contradictory NMR data for substituted derivatives be resolved?

Methodological Answer: Contradictions arise from tautomerism or substituent effects. Strategies include:

  • 2D NMR (COSY, NOESY): Differentiates N- vs. O-methyl groups (e.g., N-methyl δ 3.33–4.00 ppm vs. O-methyl δ 4.20 ppm) .
  • Comparative analysis: Align spectral data with structurally characterized analogs (e.g., X-ray-confirmed derivatives) .
  • Computational modeling: Predicts chemical shifts using DFT calculations.

Example:

  • 4-Methyl derivatives: ¹H NMR resolves methyl group position via coupling patterns and integration .

Q. How are radiolabeled derivatives designed for tumor imaging via PET?

Methodological Answer: Design involves:

  • Radiosynthesis: Nucleophilic substitution of tosylated precursors with [¹⁸F]KF/Kryptofix 2.2.2 in anhydrous DMF (100°C, 20 min) .
  • Purification: HPLC (C18 column) achieves >98% radiochemical purity .
  • Biodistribution studies: In vivo tumor uptake is assessed in S180 tumor-bearing mice (e.g., 2.18±1.02 %ID/g at 5 min post-injection) .

Key Data:

Time (min)Tumor Uptake (%ID/g)
52.18 ± 1.02
601.89 ± 0.78

Q. What methods evaluate bioactivity against microbial or tumor targets?

Methodological Answer:

  • Antimicrobial assays: Agar cup plate method with Candida albicans and Bacillus subtilis; MIC values determined via broth dilution .
  • Antitumor activity: MTT assays on HCT-116/MCF-7 cells (IC₅₀: 10–50 µM for potent derivatives) .
  • Enzyme inhibition: BCATm inhibitors (e.g., compound 61 ) raise circulating BCAA levels in mice (proof of concept) .

Structure-Activity Relationship (SAR):

  • Antimicrobial: Electron-withdrawing groups (e.g., -CN) enhance activity .
  • Antitumor: C-7 aryl substituents improve tumor uptake (e.g., 2-chlorophenylamino group) .

Q. How do computational methods predict binding to targets like GABAA receptors?

Methodological Answer:

  • Docking studies: Autodock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., pyrazolo[1,5-a]pyrimidine core binding to GABAₐ’s benzodiazepine site) .
  • Molecular dynamics (MD): Simulates stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR models: Correlate substituent electronegativity/logP with bioactivity .

Example:

  • 4-Methyl derivatives: In silico predictions align with in vitro GABAₐ affinity (Ki <100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.